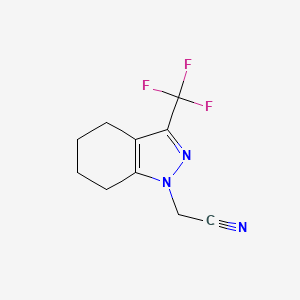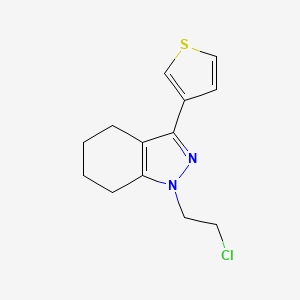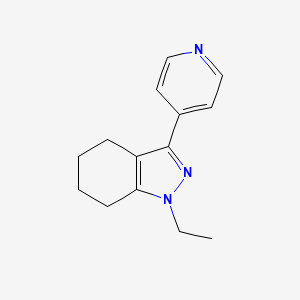
2-(3-(trifluorométhyl)-4,5,6,7-tétrahydro-1H-indazol-1-yl)acétonitrile
Vue d'ensemble
Description
Trifluoromethylated compounds are widely used in the field of organic synthesis . They are often used as important intermediates in the synthesis of a variety of important compounds . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, and its incorporation into organic molecules can enhance their biological properties such as metabolic stability, lipophilicity, and bioavailability .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves the use of trifluoromethyl donors . For example, 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be complex. For example, the molecular weight of 2-(Trifluoromethyl)phenyl acetonitrile is 185.1458 .
Chemical Reactions Analysis
Trifluoromethylated compounds can participate in a variety of chemical reactions. For instance, acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .
Physical And Chemical Properties Analysis
Trifluoromethylated compounds often have unique physical and chemical properties. For example, they are often chemically inert, profoundly non-wettable, and chemical resistant .
Applications De Recherche Scientifique
Synthèse organique
L'acétonitrile est souvent utilisé comme solvant ou intermédiaire en synthèse organique. Il peut être activé pour former des intermédiaires qui participent à des réactions de cyclisation afin de produire divers composés organiques .
Produits chimiques agricoles
Les dérivés de l'acétonitrile servent d'intermédiaires dans la production de produits chimiques agricoles. Ces composés peuvent être synthétisés à partir de chlorures apparentés et utilisés pour créer des pesticides ou des herbicides .
Produits pharmaceutiques
Dans l'industrie pharmaceutique, les dérivés de l'acétonitrile sont des intermédiaires importants pour la synthèse de principes actifs pharmaceutiques (API) et d'autres composés médicamenteux .
Sécurité et manipulation
Certains composés de l'acétonitrile sont documentés pour leurs profils de sécurité, y compris les niveaux de toxicité et les précautions de manipulation, qui sont essentiels pour les applications de laboratoire et industrielles .
Mécanisme D'action
Target of Action
The compound contains a trifluoromethyl group, which is commonly found in pharmaceuticals and agrochemicals . The specific target would depend on the overall structure of the compound and how it interacts with various proteins in the body.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, many drugs work by binding to a specific protein and altering its function. The trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if the compound targets a protein involved in a signaling pathway, it could alter the pathway’s activity and have downstream effects on cellular function .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its specific chemical structure. The trifluoromethyl group can enhance the lipophilicity of a compound, which could potentially improve its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure is known to enhance the compound’s stability and reactivity, making it a valuable component in biochemical studies . This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways, such as cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, influencing various biochemical processes.
Cellular Effects
The effects of 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling proteins, leading to alterations in cell proliferation and apoptosis. Additionally, it affects the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall metabolism . These effects highlight the potential of 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile as a tool for studying cellular functions and mechanisms.
Molecular Mechanism
At the molecular level, 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group enhances its binding affinity to target proteins, facilitating its role in biochemical reactions . This compound has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions . Studies have shown that it remains stable under various conditions, allowing for prolonged experimental use . Its degradation products can also have significant biochemical effects, necessitating careful monitoring during experiments . Long-term exposure to this compound has been observed to affect cellular metabolism and gene expression, highlighting the importance of temporal considerations in experimental design .
Dosage Effects in Animal Models
The effects of 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile vary with different dosages in animal models. At low doses, it has been shown to modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects underscore the importance of optimizing dosage levels in experimental studies to balance efficacy and safety.
Metabolic Pathways
2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Its role in oxidative stress responses further highlights its importance in metabolic studies .
Transport and Distribution
The transport and distribution of 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile within cells and tissues are critical for its biochemical effects. It is transported by specific transporters and binding proteins, which facilitate its localization to target sites . The compound’s distribution within cells can influence its activity and effectiveness in biochemical reactions . Understanding its transport mechanisms is essential for optimizing its use in experimental studies.
Subcellular Localization
The subcellular localization of 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is crucial for its activity and function. It is directed to specific cellular compartments by targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its role in biochemical processes . Studies have shown that it accumulates in certain organelles, influencing their function and overall cellular metabolism .
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-7-3-1-2-4-8(7)16(15-9)6-5-14/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAYLLDTDRXLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479794.png)
![1-Methyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479795.png)
![1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479797.png)


![1-Methyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479801.png)
![3-(Pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479802.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479807.png)


![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479811.png)
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479814.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479816.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479817.png)
